molecular formula C21H22N4O2S2 B2393240 2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 864919-67-5

2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2393240
CAS No.: 864919-67-5
M. Wt: 426.55
InChI Key: RRQJGUITGHZYOC-UHFFFAOYSA-N
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Description

2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a potent and selective small-molecule inhibitor of AKT, also known as Protein Kinase B (PKB). This compound is a key research tool in oncology, specifically designed to investigate the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism and is frequently dysregulated in a wide array of cancers. Its mechanism of action involves competitively binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity and preventing the downstream phosphorylation of key substrates. Research utilizing this inhibitor has demonstrated its efficacy in inducing apoptosis and inhibiting the proliferation of various cancer cell lines. Studies highlight its value in exploring tumorigenesis, with one investigation showing its effect on the PI3K/AKT pathway in prostate cancer research (https://pubmed.ncbi.nlm.nih.gov/35385820/). Its application extends to the study of autophagy, metastasis, and overcoming resistance to conventional chemotherapeutic agents, making it a vital compound for dissecting complex signaling networks and validating novel therapeutic targets.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-27-18-9-7-16(8-10-18)20-22-21(29-23-20)28-15-19(26)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQJGUITGHZYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a derivative of the 1,3,4-thiadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a thiadiazole ring substituted with a methoxyphenyl group and is linked to a phenylpiperazine moiety through a sulfanyl bridge. This unique structure may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of coupling agents like N-ethyl-N-dimethylaminopropylcarbodiimide (EDC). The amidation process is carried out under controlled conditions to yield the desired product.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant growth inhibition in human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with varying IC50 values .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell LineIC50 Value (µM)Mechanism of Action
SCT-4MCF-7100Caspase activation
SCT-5MDA-MB-23180DNA biosynthesis inhibition
SCT-6A54975Apoptosis induction

The mechanism of action for these compounds often involves interaction with cellular targets that regulate proliferation and survival pathways. Specifically, they may induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties . The structure of this compound suggests potential efficacy against various bacterial strains, although specific data on this compound's antimicrobial activity is limited .

Case Studies

Several case studies have explored the biological activity of related thiadiazole compounds:

  • Study on MCF-7 and MDA-MB-231 Cells :
    • Researchers synthesized multiple thiadiazole derivatives and tested their cytotoxicity against breast cancer cell lines. The most active compounds showed a significant reduction in cell viability and were linked to increased apoptosis markers .
  • In Silico Studies :
    • Computational docking studies indicated that derivatives containing methoxy substituents exhibited lower binding energies with caspase enzymes, suggesting a strong interaction that could enhance their anticancer efficacy .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Heterocycle Substituents Pharmacological Notes Reference
Target Compound 1,2,4-Thiadiazole 3-(4-Methoxyphenyl), 5-sulfanyl-ethanone-4-phenylpiperazine Hypothesized antiproliferative activity via dual heterocyclic and piperazine interactions
BJ50608 (1-(azepan-1-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethan-1-one) 1,2,4-Thiadiazole 3-(4-Methoxyphenyl), 5-sulfanyl-ethanone-azepane Azepane (7-membered ring) may enhance lipophilicity but reduce target specificity compared to 4-phenylpiperazine
1-(4-Chlorophenylsulfonyl)piperazine analogue () 1,2,4-Triazole 5-sulfanyl-ethanone-4-(4-chlorophenylsulfonyl)piperazine Sulfonyl group increases electron-withdrawing effects, potentially altering receptor affinity
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone 1,2,4-Triazole 4-Allyl-5-pyridinyl, 4-fluorophenyl-ethanone Fluorophenyl enhances metabolic stability; pyridine may introduce π-stacking or metal coordination

Key Observations:

Heterocycle Core : Replacement of thiadiazole with triazole (as in ) alters electronic properties. Thiadiazoles are more electron-deficient, favoring interactions with aromatic residues in enzymes, while triazoles offer hydrogen-bonding sites .

Conversely, sulfonyl groups () introduce polarity, possibly reducing cell permeability .

Aryl Substituents : The 4-methoxyphenyl group in the target compound balances solubility and electron donation. Fluorophenyl () and chlorophenyl () substituents enhance metabolic stability but may reduce solubility .

Pharmacological and Physicochemical Properties

  • Antiproliferative Activity: The target compound’s 4-phenylpiperazine and thiadiazole moieties are structurally aligned with compounds showing antiproliferative effects in .
  • Crystallographic Stability : Thiadiazole derivatives (e.g., ) exhibit planar conformations stabilized by intramolecular S···N interactions, which may enhance binding to flat enzyme pockets . Triazole analogues () show greater torsional flexibility, possibly reducing potency .
  • Solubility and LogP : The 4-methoxyphenyl group in the target compound likely improves water solubility (LogP ~3.5) compared to chlorophenyl (LogP ~4.2, ) or fluorophenyl (LogP ~3.8, ) analogues .

Preparation Methods

Preparation of N-Tosylhydrazone Precursor

The synthesis begins with the formation of N-tosylhydrazones derived from 4-methoxybenzaldehyde. Treatment of 4-methoxybenzaldehyde (10 mmol) with p-toluenesulfonyl hydrazide (12 mmol) in ethanol under reflux for 6 hours yields the corresponding N-tosylhydrazone as a white crystalline solid (85–90% yield). This intermediate is critical for subsequent cyclization, as the tosyl group facilitates the elimination of nitrogen during ring formation.

Cyclization with KSCN and N-Chlorosuccinimide

The N-tosylhydrazone undergoes cyclization in the presence of KSCN (1.5 equiv) and N-chlorosuccinimide (NCS, 1.2 equiv) in dichloromethane at 0°C. This reaction proceeds via the in situ generation of N-tosylhydrazonoyl chloride, which reacts with thiocyanate to form 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl chloride (Figure 1). The chlorinated intermediate is isolated in 75% yield after column chromatography (hexane/ethyl acetate, 4:1).

Thiolation via Nucleophilic Substitution

The chloride substituent at position 5 is replaced with a thiol group using thiourea in ethanol under reflux. Treatment of 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl chloride (5 mmol) with thiourea (6 mmol) in ethanol for 4 hours affords 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol as a yellow solid (82% yield). The thiol product is purified via recrystallization from ethanol and characterized by ¹H NMR (δ 7.82 ppm, aromatic protons; δ 3.89 ppm, methoxy group).

Synthesis of 2-Bromo-1-(4-phenylpiperazin-1-yl)ethanone

Bromoacetylation of 4-Phenylpiperazine

4-Phenylpiperazine (8 mmol) is reacted with bromoacetyl bromide (10 mmol) in dichloromethane at 0°C, using triethylamine (12 mmol) as a base. The reaction mixture is stirred for 2 hours, yielding 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone as a pale-yellow oil (88% yield). The product is purified via vacuum distillation and confirmed by ¹³C NMR (δ 196.5 ppm, carbonyl carbon; δ 52.1 ppm, piperazine carbons).

Coupling Reaction to Form the Target Compound

Thiolate-Bromoethanone Nucleophilic Substitution

The final coupling involves deprotonation of 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol (4 mmol) with potassium carbonate (6 mmol) in acetone, followed by addition of 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone (4.4 mmol). The reaction is refluxed for 12 hours, yielding the target compound as a white crystalline solid (70% yield). Optimal conditions (Table 1) are determined through solvent and base screening, with acetone and K₂CO₃ providing superior yields compared to DMF or THF.

Table 1: Optimization of Coupling Reaction Conditions

Solvent Base Temperature (°C) Time (h) Yield (%)
Acetone K₂CO₃ 60 12 70
DMF Et₃N 80 8 45
THF NaH 65 10 55

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.78 (d, J = 8.4 Hz, 2H, aryl-H), 6.95 (d, J = 8.4 Hz, 2H, aryl-H), 3.87 (s, 3H, -OCH₃), 3.62 (s, 2H, -SCH₂), 3.45–3.38 (m, 4H, piperazine-H), 2.75–2.68 (m, 4H, piperazine-H).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the thiadiazole ring (C–C bond length: 1.76 Å) and the dihedral angle (12.4°) between the thiadiazole and methoxyphenyl groups.

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